3-(2-Bromophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Bromophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a bromophenyl group at the 3-position of the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of 3-(2-substituted phenyl)-1,2,4-oxadiazoles.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the oxadiazole ring.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
3-(2-Bromophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom at the ortho position of the phenyl ring. This positioning can influence the electronic properties and reactivity of the compound, making it distinct from its analogs with different substituents or substitution patterns.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H |
InChI Key |
AXHDCRGNCABVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=N2)Br |
Origin of Product |
United States |
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